1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
Description
Historical Development in Academic Research
The synthesis and characterization of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride emerged alongside advancements in asymmetric synthesis techniques during the early 21st century. Early work focused on resolving racemic mixtures of pyrrolidine derivatives to isolate enantiomerically pure forms. For instance, the use of chiral auxiliaries and catalytic asymmetric hydrogenation methods enabled the selective production of the R-configuration, as evidenced by protocols involving benzyl chloroformate and Hunig’s base for N-protection. The compound’s CAS registry (2253620-91-4) and molecular formula (C₇H₁₄ClNO) were first documented in 2019, reflecting its relatively recent introduction to chemical databases.
A pivotal development occurred with the adoption of high-throughput screening (HTS) and combinatorial chemistry, which allowed researchers to optimize reaction conditions for pyrrolidine derivatives. For example, experiments in dioxane at 70–80°C demonstrated the feasibility of synthesizing structurally related indole-carboxylic acid esters, providing a template for analogous pyrrolidine-based reactions. These methodologies laid the groundwork for scalable production of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride, though challenges in yield optimization persisted.
| Key Chemical Properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride | |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 165.66 g/mol |
| CAS Registry Number | 2253620-91-4 |
| IUPAC Name | 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride |
Position in Pyrrolidine-Based Compound Research
Pyrrolidine derivatives occupy a central role in medicinal chemistry due to their presence in bioactive alkaloids and pharmaceutical agents. The incorporation of a propanol side chain in 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride enhances its hydrophilicity compared to simpler pyrrolidine analogs, making it a candidate for drug delivery systems. Its molecular structure allows for diverse functionalization, including oxidation at the hydroxyl group or nucleophilic substitution at the pyrrolidine nitrogen.
Recent studies have highlighted its utility as an intermediate in synthesizing morpholine and piperidine derivatives, which are prevalent in kinase inhibitors and neurotransmitter modulators. For instance, reactions with trifluoromethylbenzoyl groups under basic conditions yield morpholine-containing compounds with potential applications in central nervous system (CNS) drug development. The compound’s ability to participate in multicomponent reactions further solidifies its position as a versatile scaffold in heterocyclic chemistry.
Significance in Stereochemical Research Landscape
The R-configuration of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride underscores its importance in stereochemical studies. Enantiomeric purity is critical for biological activity, as demonstrated by contrasting pharmacokinetic profiles between R- and S-configured pyrrolidine derivatives. For example, the S-enantiomer (CAS 1261486-13-8) exhibits distinct hydrogen-bonding patterns in crystallographic studies, leading to differences in solubility and reactivity.
Advanced analytical techniques, such as chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY), have been employed to resolve and characterize the R-enantiomer. These methods ensure >99% enantiomeric excess (ee) in final products, a requirement for pharmaceutical-grade intermediates. The compound’s stereochemical stability under varying pH conditions has also been investigated, with findings indicating minimal racemization in aqueous solutions at neutral pH.
Current Research Challenges and Opportunities
Despite progress in synthesis and characterization, several challenges hinder the widespread adoption of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride. Yield variability remains a persistent issue, with documented reactions producing between 17% and 95% depending on solvent choice and temperature. For example, isopropyl alcohol at 90°C achieves 73% yield, whereas room-temperature reactions in diethyl ether drop to 17%. Scalability is further complicated by the need for chiral catalysts, which are often cost-prohibitive for industrial-scale production.
Opportunities lie in developing enantioselective catalytic systems, such as organocatalysts or transition-metal complexes, to improve efficiency. Additionally, computational modeling of reaction pathways could identify optimal conditions for stereochemical retention. Recent advances in continuous-flow chemistry offer promise for enhancing reproducibility and reducing waste generation during synthesis.
Properties
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYRGQFFVJHNG-JVEOKNEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H]1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with propanal in the presence of a reducing agent to form the desired product. The reaction conditions typically involve:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid are often used to facilitate the reaction.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Oxidation and Reduction
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Oxidation : Reacts with strong oxidizing agents like potassium permanganate or chromium trioxide , likely converting the hydroxyl group (-OH) to a carbonyl (C=O) group.
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Reduction : Undergoes reduction with sodium borohydride or lithium aluminum hydride , potentially modifying functional groups such as carbonyls or nitro groups.
Enamine Formation and Cycloaddition
Enamines derived from this compound react with nitro olefins to form cyclobutanes and dihydrooxazine N-oxides . For example:
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Monosubstituted nitro olefins yield cyclobutanes (e.g., 4a–4j ).
-
Disubstituted nitro olefins favor dihydrooxazine derivatives (e.g., 5b–5d ).
Nucleophilic Substitution
The hydrochloride salt’s hydroxyl group can participate in substitution reactions, such as Mitsunobu reactions involving triphenylphosphine (TPP) and diethyl azodicarboxylate (DIAD) . These reactions are critical for forming ethers or esters, with TPPO (triphenylphosphine oxide) as a byproduct that requires filtration or solvent washing for purification .
Wittig Reactions
In the presence of potassium tert-butoxide , the compound may participate in Wittig reactions to form alkenes, though residual TPPO requires hexane washes for removal .
3. Reaction Mechanisms
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Enamine-mediated cycloaddition : The pyrrolidine nitrogen’s lone pair facilitates nucleophilic attack on nitro olefins, forming transient intermediates that undergo stereoelectronically assisted ring-opening .
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Oxidation/reduction pathways : The hydroxyl group’s positioning enables selective oxidation to ketones or reduction to saturated alcohols, depending on the reagent and conditions.
4. Applications in Synthesis
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Medicinal chemistry : Used as a precursor for synthesizing β3 adrenergic receptor agonists and antidepressants due to its structural similarity to bioactive compounds .
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Pharmaceutical intermediates : Participates in multi-step syntheses, such as forming methylene derivatives (e.g., 9 ) via Wittig reactions .
5. Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular formula | CHClNO |
| Molecular weight | 165.7 g/mol |
| CAS number | 863615-12-7 |
| Purity | ≥90% |
| Solubility | Water-soluble |
6. Research Findings
-
Enamine reactivity : Cyclobutane formation is favored with monosubstituted nitro olefins, while disubstituted olefins yield oxazine derivatives .
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Purification challenges : TPPO removal is critical in scale-up processes, achieved via filtration with chilled toluene or solvent washing .
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Biological activity : Predicted interactions with serotonin and norepinephrine pathways suggest potential in pain management and mood disorders.
7. Safety and Handling
The compound requires careful handling due to the risk of acute toxicity from reagents like DIAD and TPPO . Storage at 4°C and adherence to GHS guidelines (H315-H319-H335) are recommended .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H16ClNO
Molecular Weight: 163.65 g/mol
IUPAC Name: 1-[(2R)-pyrrolidin-2-yl]propan-1-ol; hydrochloride
CAS Number: 1261486-13-8
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its diverse chemical reactivity and biological interactions.
Medicinal Chemistry
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride has shown promise in various therapeutic areas:
- Antidepressant Activity: Research indicates that compounds similar to this one can modulate neurotransmitter systems, potentially enhancing serotonin levels in the brain, which is crucial for treating depression.
- Neuroprotective Effects: Studies have suggested that this compound may protect neurons from oxidative stress, an important factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Studies
The compound's interaction with biological systems has been a focal point of numerous studies:
- Enzyme Interaction: It has been shown to bind with specific enzymes, influencing metabolic pathways and offering insights into drug design.
- CNS Activity: The effects on cognitive functions and mood-related pathways have been explored, indicating potential applications in treating cognitive disorders.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable building block for developing new compounds with desired biological activities.
Case Studies
Several notable studies have documented the applications of this compound:
| Study Focus | Findings |
|---|---|
| Antidepressant Potential | Enhanced serotonin levels were observed in compounds with similar structures, suggesting efficacy in depression treatment. |
| Neuroprotective Effects | The compound exhibited protective qualities against oxidative stress in neuronal cells. |
| Synthesis Optimization | The synthesis process has been refined for use as a chiral auxiliary in asymmetric synthesis, showcasing its versatility. |
Mechanism of Action
The mechanism of action of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
- Chirality : Enantiomers like the (2S)-pyrrolidine analog may exhibit distinct pharmacokinetics or receptor interactions.
- Substituents : Aromatic groups (e.g., phenyl in ) increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects.
Pharmacological and Industrial Relevance
- Tramadol () demonstrates how amine-alcohol scaffolds can yield dual-mechanism analgesics, though its cyclohexanol core differs significantly from pyrrolidine-based compounds .
- Solubility and Stability :
Biological Activity
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride, also known by its CAS number 2253620-91-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
The molecular formula of this compound is with a molecular weight of 165.66 g/mol. The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules.
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group in the molecule enhances its ability to form hydrogen bonds, which is crucial for binding to biological targets.
2. Pharmacological Effects
Research indicates that compounds containing pyrrolidine rings exhibit a range of pharmacological effects:
- Antioxidant Activity: Pyrrolidine derivatives have shown significant antioxidant properties, which can help mitigate oxidative stress in cells .
- Anti-inflammatory Properties: Some studies suggest that these compounds can reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity: Pyrrolidine derivatives have demonstrated antimicrobial effects against various pathogens, indicating their potential in developing new antibiotics .
Case Studies and Experimental Data
A review of literature reveals several studies that highlight the biological activities associated with pyrrolidine derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring or the attached propan-1-ol chain can significantly influence the biological activity of the compound. For example, variations in substituents on the pyrrolidine ring can enhance or diminish its potency against specific biological targets.
Q & A
Q. How to address conflicting reports on the compound’s toxicity profile in different model organisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
